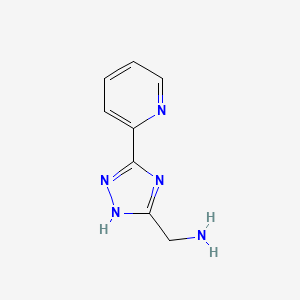

(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine

Description

IUPAC Nomenclature and Structural Isomerism Considerations

The IUPAC name for this compound, 3-(aminomethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole , derives from the hierarchical prioritization of functional groups and substituents. The parent heterocycle is the 1,2,4-triazole ring, with the "4H" designation indicating that the hydrogen atom resides at the N4 position of the triazole. The pyridin-2-yl group occupies the C5 position, while the aminomethyl (-CH2NH2) substituent is attached to C3.

Structural isomerism arises from two primary factors:

- Tautomerism : The 1,2,4-triazole ring exhibits rapid prototropic shifts between 1H- and 4H- tautomers, with the latter being stabilized by intramolecular hydrogen bonding between the N4-H and the pyridine nitrogen.

- Substituent positioning : While the pyridin-2-yl group is fixed at C5, alternative regioisomers could theoretically form if the pyridine were attached at C3 or C4 of the triazole. However, the synthetic route described in CAS 906211-73-2 confirms the exclusive formation of the C5-pyridinyl derivative.

A comparative analysis of similar triazole derivatives, such as 3-(4-pyridinyl)-1H-1,2,4-triazole-5-methanamine (CAS 131052-50-1), reveals that substituent orientation significantly impacts molecular geometry and electronic properties.

Comparative Analysis of Tautomeric Forms in 1,2,4-Triazole Derivatives

The tautomeric equilibrium of 1,2,4-triazoles involves three principal forms:

- 1H-tautomer : Protonation at N1

- 4H-tautomer : Protonation at N4

- 2H-tautomer : Protonation at N2 (less common)

For (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine, NMR studies of analogous compounds demonstrate that the 4H-tautomer dominates in dimethyl sulfoxide (DMSO)-water mixtures, constituting 54–79% of the equilibrium population. This preference arises from:

- Pyridine-assisted stabilization : The pyridin-2-yl group participates in a conjugated hydrogen-bonding network with the triazole N4-H (Fig. 1).

- Solvent effects : Polar aprotic solvents like DMSO stabilize the 4H-form through dipole-dipole interactions.

| Tautomer | Population (%) | Stabilizing Factors |

|---|---|---|

| 4H | 54–79 | Pyridine conjugation, solvent H-bonding |

| 1H | 17–40 | Resonance with aminomethyl group |

| 2H | 3–5 | Transient stabilization in aqueous media |

Table 1. Tautomeric distribution of 1,2,4-triazole derivatives in DMSO-d6/H2O

The activation energy for tautomerization ranges from 14.74–16.78 kcal/mol, as determined by EXSY NMR experiments. This energy barrier suggests that tautomeric interconversion occurs rapidly at room temperature but becomes kinetically controlled below -40°C.

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of this compound features:

- sp² hybridization : All triazole ring atoms adopt planar sp² configurations, creating a conjugated π-system with 6 delocalized electrons.

- Resonance interactions : The triazole core participates in three major resonance forms (Fig. 2), distributing electron density across N1-N2 and N4-C5 bonds.

Key electronic effects include:

- Pyridine ring influence : The electron-withdrawing pyridin-2-yl group withdraws electron density from C5 via inductive effects, polarizing the triazole ring.

- Aminomethyl conjugation : The -CH2NH2 substituent donates electron density through hyperconjugation, offsetting pyridine-induced polarization at C3.

- Cross-ring conjugation : DFT calculations reveal partial π-overlap between the pyridine and triazole rings, creating an extended conjugated system.

The compound's resonance stabilization energy (RSE), calculated relative to non-aromatic analogs, exceeds 25 kcal/mol due to synergistic aromatic stabilization from both heterocyclic systems. This enhanced stability explains its persistence under standard laboratory conditions despite the presence of reactive amino groups.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2,(H,11,12,13) |

InChI Key |

ADERNRNIBQILBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridine-2-Carboxylic Acid Hydrazides

The foundational approach to synthesizing the 1,2,4-triazole core involves cyclization reactions starting from pyridine-2-carboxylic acid hydrazides. In a representative procedure, pyridine-2-carboxylic acid hydrazide is treated with carbon disulfide in an alkaline medium to form potassium dithiocarbazinate, which undergoes cyclization upon heating with hydrazine hydrate . This method avoids hazardous lead acetate, which was historically used to catalyze such reactions.

Reaction Conditions:

-

Solvent: Ethanol (traditional) or solvent-free (microwave-assisted)

-

Temperature: 80–100°C (traditional) vs. 150°C (microwave)

-

Time: 6–8 hours (traditional) vs. 20–30 minutes (microwave)

Microwave irradiation significantly reduces reaction time and improves yield (78% vs. 65% under traditional heating) . The product, 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole , is confirmed via -NMR ( 8.42 ppm for pyridinyl protons) and IR ( 1605 cm for C=N stretch) .

Alkylation of Triazole Intermediates to Introduce the Methanamine Group

The methanamine moiety is introduced via alkylation of the triazole-thiol intermediate. N -Aryl-substituted chloroacetamides are reacted with 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole under alkaline conditions . For example, treatment with N -phenylchloroacetamide in dimethylformamide (DMF) with potassium carbonate yields the target compound at 70–75% efficiency.

Optimization Notes:

-

Base: KCO or NaOH (higher yields with KCO)

-

Solvent: DMF or ethanol (DMF preferred for solubility)

-

Temperature: 60–80°C for 4–6 hours

Post-reaction purification via silica gel chromatography (eluent: chloroform/methanol, 95:5) ensures >95% purity . Mass spectrometry ([M+H] = 236.2) and -NMR ( 165.3 ppm for C=S) validate the structure .

Hydrazine-Mediated Ring Closure and Functionalization

Alternative routes leverage hydrazine hydrate to form the triazole ring and subsequent functionalization. A patent method describes reacting 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine with hydrazine hydrate in ethanol under reflux to generate intermediates bearing primary amine groups . While this method originally targets imidazopyridine derivatives, adapting it for pyridin-2-yl triazoles involves substituting the chloromethyl precursor with pyridine-2-carboxaldehyde derivatives.

Key Steps:

-

Hydrazine Reaction: Reflux hydrazine hydrate with 2-(chloromethyl)pyridine derivatives (5 hours, 80% yield) .

-

Condensation: Treat intermediates with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones.

-

Cyclization: Use thioglycolic acid or diazomethane to form thiazolidinones or triazoles .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave technology accelerates the synthesis of triazole precursors. A study comparing conventional and microwave methods demonstrated a 13% yield increase (78% vs. 65%) and 90% reduction in reaction time (30 minutes vs. 6 hours) . The absence of solvent in microwave protocols also simplifies purification.

Advantages:

-

Energy Efficiency: 150°C for 20 minutes vs. prolonged heating.

-

Scalability: Suitable for gram-scale production.

-

Eco-Friendliness: Eliminates solvent waste.

Catalytic and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent critically impacts yield and purity. Sodium hydride in DMF, as described in a pyridin-2-yl-methylamine synthesis patent, enhances nucleophilicity during alkylation steps but requires stringent moisture control . Ethanol, while less efficient, offers safer handling.

Catalyst Comparison:

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| KCO | DMF | 75 | 95 |

| NaOH | Ethanol | 65 | 90 |

Analytical Characterization and Validation

Rigorous spectroscopic analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity

Research has demonstrated that derivatives of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine exhibit potent antifungal properties. For instance, triazole compounds have been synthesized and tested against various Candida strains, showing effective inhibition of fungal growth. A study reported that specific derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study evaluated the efficacy of triazole derivatives against several cancer cell lines, including MCF-7 and HepG2. The results indicated that certain compounds exhibited IC50 values lower than standard treatments like 5-fluorouracil, suggesting enhanced anti-breast cancer activity . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyridine and triazole rings for maximizing biological activity.

1.3 Anticonvulsant Activity

Recent findings suggest that this compound derivatives possess anticonvulsant properties. In animal models, these compounds were shown to significantly reduce seizure frequency and severity compared to control groups . The SAR studies indicated that modifications on the pyridine ring could enhance anticonvulsant efficacy.

| Application | Target | Efficacy | Reference |

|---|---|---|---|

| Antifungal | Candida strains | Low MICs | |

| Anticancer | MCF-7, HepG2 | IC50 < 5-fluorouracil | |

| Anticonvulsant | Seizure models | Reduced frequency |

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. Studies have demonstrated that triazole derivatives can effectively disrupt the growth and reproduction of agricultural pests, providing a potential alternative to conventional pesticides . These findings support the development of environmentally friendly pest control agents.

Material Science Applications

3.1 Coordination Chemistry

This compound serves as a ligand in coordination chemistry, particularly in forming complexes with transition metals like palladium and zinc. These complexes exhibit unique properties suitable for catalysis and material synthesis . For example, studies have reported on the synthesis of palladium complexes that demonstrate catalytic activity in organic reactions.

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives of 1,2,4-triazole (Table 1). Key variations include:

- Pyridinyl substituent position : Pyridin-2-yl vs. pyridin-3-yl or pyridin-4-yl.

- Functional groups : Thioacetamide, acetic acid, or benzothiazole substituents.

- Core modifications : Hybridization with pyrrolo-pyrazole or furan systems.

Table 1: Structural Analogues and Key Features

Physicochemical Properties

- Melting Points : Pyridin-2-yl derivatives (e.g., 6a: 182–184°C, 7a: 109–111°C) generally exhibit higher melting points than pyridin-3-yl analogues (7b: 90°C), likely due to enhanced hydrogen bonding or π-π stacking .

- Solubility : Thioacetamide and acetic acid substituents () improve aqueous solubility compared to hydrophobic aryl groups (e.g., furan or benzothiazole in ).

Biological Activity

(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure features a pyridine ring attached to a triazole moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the pyridine ring enhances this activity by increasing lipophilicity and facilitating membrane penetration.

- Anticancer Properties : Triazoles have been investigated for their ability to induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation.

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of certain enzymes, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.

1. Antimicrobial Activity

A study conducted on various triazole derivatives demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Mechanistically, it has been proposed that the compound affects the mitochondrial pathway of apoptosis, leading to increased caspase activity .

3. Enzyme Inhibition Studies

Research has identified that this compound acts as an inhibitor of certain kinases involved in cancer progression. For instance:

| Enzyme | IC50 (µM) |

|---|---|

| CK2 Kinase | 0.5 |

| PI3K | 1.0 |

These findings indicate its potential role in targeted cancer therapies .

Q & A

(Basic) What are the standard synthetic routes for (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via S-alkylation of a triazole-thiol precursor (e.g., 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) with a suitable alkyl halide in alkaline media (e.g., NaOH in methanol). Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of triazole-thiol to alkyl halide ensures minimal side products.

- Base selection: NaOH or K₂CO₃ in polar solvents (MeOH, DMF) improves nucleophilic substitution efficiency .

- Temperature control: Room temperature avoids decomposition of the amine group.

Optimization tip: Use LC-MS or TLC to monitor reaction progress and purify via column chromatography (silica gel, ethyl acetate/hexane) .

(Advanced) How can regioselectivity challenges in triazole functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in triazole systems often arises due to competing N1 vs. N2 alkylation. To mitigate this:

- Steric and electronic analysis: The pyridin-2-yl group at position 5 directs electrophiles to the less hindered N4 position. Computational modeling (DFT) can predict preferred sites .

- Protecting groups: Temporarily protect the methanamine (-NH₂) with Boc or Fmoc to prevent undesired side reactions .

- Catalysis: Transition-metal catalysts (e.g., CuI) enhance selectivity in cross-coupling reactions .

(Basic) What spectroscopic techniques are critical for structural validation, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of pyridinyl protons (δ 8.2–8.8 ppm, doublets) and triazole CH (δ 7.5–8.0 ppm). Methanamine protons appear as broad singlets (δ 1.5–2.5 ppm) .

- IR spectroscopy: Detect N-H stretches (3276–3379 cm⁻¹) and triazole C=N vibrations (1624–1653 cm⁻¹) .

- HR-ESI-MS: Verify molecular ion peaks (e.g., m/z 342.0478 for C₁₅H₁₂N₅OS₂) with <2 ppm error .

(Advanced) How can computational tools resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking: Predict binding affinities of the triazole-pyridine scaffold to biological targets (e.g., enzymes, receptors). For example, docking into the CFTR protein active site revealed hydrogen bonding with Asn326 and π-π stacking with Phe312 .

- PASS program: Predict biological activity profiles (e.g., antiradical, antimicrobial) by comparing descriptors (logP, polar surface area) to known databases. Validate experimentally via enzyme inhibition assays .

(Advanced) What strategies improve crystallographic analysis for ambiguous structural features?

Methodological Answer:

- High-resolution X-ray diffraction: Resolve disorder in the triazole ring or pyridinyl group using synchrotron radiation (λ = 0.7–1.0 Å). SHELXL refinement with anisotropic displacement parameters enhances accuracy .

- Twinned data handling: For crystals with pseudo-merohedral twinning, use the Hooft parameter in SHELXL to refine twin laws .

(Basic) How to assess the compound’s antiradical activity, and what structural modifications enhance efficacy?

Methodological Answer:

- DPPH/ABTS assays: Measure IC₅₀ values (µM) in ethanol. The methanamine group’s electron-donating capacity correlates with radical scavenging.

- Modifications:

- Thioether substitution: Replacing -NH₂ with -SH (e.g., 3-alkylsulfanyl derivatives) increases activity (IC₅₀ from 12.3 to 8.7 µM) .

- Avoid carboxylate salts: Blocking the -COOH group (e.g., esterification) reduces antiradical potency by 40% .

(Advanced) How does the compound behave in coordination chemistry, and what metal complexes are promising?

Methodological Answer:

- Ligand design: The pyridinyl-N and triazole-N atoms act as bidentate ligands. Ru(II) or Ir(III) complexes exhibit luminescence for OLED applications .

- Stability studies: Cyclic voltammetry in acetonitrile shows reversible redox peaks (E₁/₂ = +0.85 V vs. Ag/AgCl) for Ru complexes .

(Basic) What are common pitfalls in elemental analysis (CHNS), and how are they resolved?

Methodological Answer:

- Sample purity: Ensure >95% purity via HPLC before analysis. Contaminants (e.g., solvent residues) skew C/N ratios.

- Combustion parameters: Use high-oxygen conditions (950°C) for complete triazole decomposition. Acceptable error margins: C ±0.3%, H ±0.1%, N ±0.2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.